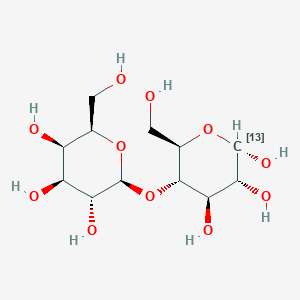

D-Lactose-1-13C

Description

BenchChem offers high-quality D-Lactose-1-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Lactose-1-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H22O11 |

|---|---|

Molecular Weight |

343.29 g/mol |

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)(613C)oxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11+,12+/m1/s1/i11+1 |

InChI Key |

GUBGYTABKSRVRQ-AFBKEXCISA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[13C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Metabolic Tracing of D-Lactose-1-13C: From Hydrolysis to Respiration

This guide provides a technical deep-dive into the metabolic tracing of D-Lactose-1-13C in mammalian systems. It is designed for researchers utilizing stable isotope tracers for metabolic flux analysis (MFA) or clinical diagnostics (Breath Testing).[1]

Executive Summary

D-Lactose-1-13C is a stable isotope-labeled disaccharide used primarily to assess Lactase-Phlorizin Hydrolase (LPH) activity and mucosal integrity in the mammalian small intestine.[1] Unlike hydrogen breath tests, which rely on bacterial fermentation of unabsorbed sugars, the 13C-Lactose Breath Test (13C-LBT) measures the absorbed fraction, providing a direct metric of enzymatic function.[1][2]

This guide dissects the metabolic fate of the tracer, assuming the standard labeling position at the C1 of the glucose moiety ([1-13C-glucose]lactose), which is the convention for "D-Lactose-1-13C" unless "galactosyl" is specified.[1]

Part 1: Tracer Biochemistry & Specifications

Structural Definition

-

Chemical Name:

-D-Galactopyranosyl-(1 -

Label Position: The 13C atom is located at the anomeric carbon (C1) of the glucose unit (the reducing end).

-

Isotopic Purity: Typically >99 atom % 13C to minimize background noise from natural abundance (1.1%).[1]

Why C1-Glucose Labeling?

The C1-glucose position is selected for specific kinetic reasons:

-

Rapid Oxidation (PPP Shunt): Upon hydrolysis and absorption, Glucose-1-13C can enter the Pentose Phosphate Pathway (PPP) , where the C1 carbon is immediately decarboxylated by 6-phosphogluconate dehydrogenase, releasing 13CO2 .[1] This provides an early oxidation signal compared to uniformly labeled glucose (U-13C), which requires TCA cycle processing.[1]

-

Cost & Synthesis: Labeling the reducing end of a disaccharide is synthetically more accessible than internal galactosyl labeling.

Part 2: The Gatekeeper – Hydrolysis & Absorption

The rate-limiting step for the appearance of 13CO2 in breath is the hydrolysis of the glycosidic bond.

Hydrolysis (Lumen to Enterocyte)

Lactose cannot be transported intact across the intestinal epithelium.[1] It must be cleaved by Lactase-Phlorizin Hydrolase (LPH) , an apical brush border enzyme.[1]

-

Reaction: Lactose-1-13C + H2O

D-Galactose + D-Glucose-1-13C.[1] -

Kinetics: In lactase-persistent individuals, this occurs rapidly in the jejunum. In lactase-non-persistent (LNP) individuals, the tracer bypasses absorption and enters the colon (see Section 4).[1]

Transport (Enterocyte to Blood)

-

Apical Entry: Both monosaccharides are transported via SGLT1 (Sodium-Glucose Linked Transporter 1) utilizing the Na+ gradient established by the Na+/K+ ATPase.[1][3]

-

Basolateral Exit: Transport into the portal vein occurs via GLUT2 (facilitated diffusion).[1]

Part 3: Intracellular Fate (The "Black Box")

Once in the portal circulation, the D-Glucose-1-13C enters the liver and peripheral tissues.[1] Its fate determines the timing of the breath signal.

Pathway A: Glycolysis & TCA (The "Slow" Route)[1]

-

Glycolysis: Glucose-1-13C is phosphorylated to G6P.[1] Through isomerization and aldolase cleavage, the C1 label ends up at the C3 position (methyl group) of Pyruvate.

-

Pyruvate Dehydrogenase (PDH): Pyruvate (Methyl-13C)

Acetyl-CoA (Methyl-13C) + CO2 (Unlabeled).[1]-

Note: The C1 of glucose does not become CO2 at this step.

-

-

TCA Cycle: The label enters as Acetyl-CoA.[1] It requires multiple turns of the TCA cycle for the methyl carbon to be oxidized to CO2. This introduces a metabolic lag.[1]

Pathway B: Pentose Phosphate Pathway (The "Fast" Route)

-

Oxidative Phase: Glucose-6-P

6-Phosphogluconolactone -

Decarboxylation: 6-Phosphogluconate dehydrogenase converts 6-Phosphogluconate to Ribulose-5-Phosphate + 13CO2 .[1]

-

Significance: This releases the C1 label immediately. The early peak in a 13C-LBT is heavily influenced by the fraction of glucose shunted into the PPP.

-

Visualization: Metabolic Pathways

Figure 1: The dual metabolic fate of Glucose-1-13C derived from lactose.[1] The PPP pathway provides the rapid oxidation signal essential for breath testing.

Part 4: The 13C-Lactose Breath Test (13C-LBT)

Principle

The test operates on the principle of "Digestion-Dependent Oxidation."

-

Healthy (Lactase Persistent): Lactose

Glucose-13C -

Intolerant (Lactase Non-Persistent): Lactose remains in gut

Colon.[1] Bacteria ferment it.[1][4]-

Note: Bacterial fermentation does produce CO2, but the appearance of 13CO2 from colonic fermentation is significantly delayed (3–5 hours) and blunted compared to systemic oxidation.

-

Experimental Protocol (Clinical/Research)

Pre-requisites:

-

Fasting: 8–12 hours (water permitted) to minimize basal insulin and competing carbohydrate oxidation.[1]

-

Avoidance: No naturally 13C-enriched foods (corn, cane sugar, pineapple) for 24h prior.[1]

Workflow:

-

Baseline Sampling (t=0): Collect end-tidal breath into a breath bag or vacutainer.[1]

-

Tracer Administration:

-

Dose: 15g–25g of Lactose (enriched with 50–100mg D-Lactose-1-13C) dissolved in 250mL water.

-

Why enrichment? Pure 13C-Lactose is expensive.[1] It is standard to use a "carrier" of natural lactose spiked with the tracer to challenge the enzyme.

-

-

Sampling Intervals: Collect breath samples at t = 15, 30, 45, 60, 90, 120, 150, 180 minutes.

-

Analysis: Measure

ratio using Isotope Ratio Mass Spectrometry (IRMS) or Non-Dispersive Infrared Spectroscopy (NDIRS).

Data Interpretation

Results are expressed as Delta Over Baseline (DOB) or Percent Dose Recovered (PDR/cPDR) .[1]

| Parameter | Absorber (Lactase Persistent) | Malabsorber (Lactase Deficient) |

| Peak Time ( | 45 – 90 minutes | Delayed (>180 min) or Flat |

| Peak Height (DOB) | > 5.0 ‰ (per mille) | < 3.5 ‰ |

| Cumulative Recovery (cPDR) | > 10% at 180 min | < 5% at 180 min |

Part 5: Advanced Applications & Technical Nuances

The "Galactose-1-13C" Variant

If the tracer used is [Galactose-1-13C]Lactose , the metabolic path changes:

-

Hydrolysis yields free Galactose-1-13C.[1]

-

Leloir Pathway: Galactose

Gal-1-P -

Kinetic Delay: This pathway introduces an additional processing time (hepatic conversion) before the label enters glycolysis/PPP.[1]

-

Application: Used specifically to study hepatic galactose elimination capacity or Leloir pathway defects (Galactosemia), rather than just lactase activity.[1]

Metabolic Flux Analysis (MFA)

In cell culture (e.g., Caco-2 cells), D-Lactose-1-13C can be used to quantify:

-

LPH Vmax: By measuring the rate of appearance of M+1 labeled lactate or intracellular glucose.

-

SGLT1 Saturation: By varying lactose concentration and monitoring the flux of 13C into the cytosol.

References

-

Metabolic Fate of 13C-Glucose

-

13C-Lactose Breath Test Methodology

-

Leloir Pathway & Galactose Tracers

-

Comparison of 13C-Glucose Isotomers in Breath Tests

Sources

- 1. Glucose - Wikipedia [en.wikipedia.org]

- 2. lactosolution.com [lactosolution.com]

- 3. PathWhiz [smpdb.ca]

- 4. europeanreview.org [europeanreview.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Catabolism of glucose and lactose in Bifidobacterium animalis subsp. lactis, studied by 13C Nuclear Magnetic Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic fate of administered [13C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice determined by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: D-Lactose-1-13C in Carbohydrate Metabolism Research

Executive Summary

D-Lactose-1-13C (4-O-β-D-galactopyranosyl-D-[1-13C]glucose) represents a high-precision stable isotope probe used to interrogate lactase phlorizin hydrolase (LPH) activity and intracellular carbon flux. Unlike hydrogen breath testing, which relies on indirect measurements of bacterial fermentation, 13C-labeled lactose provides a direct metric of digestion and systemic oxidation.[1] This guide details the biochemical mechanisms, clinical protocols for the 13C-Lactose Breath Test (13C-LBT) , and advanced applications in Metabolic Flux Analysis (MFA) for microbial engineering.

Part 1: Biochemistry and Mechanistic Principles

The Molecule and Labeling Logic

D-Lactose-1-13C is a disaccharide comprising D-galactose and D-glucose, with the Carbon-1 position of the glucose moiety enriched with the stable isotope Carbon-13 (

-

Chemical Structure: Gal(

1 -

Why C1-Labeling? The C1 position of glucose is critical for metabolic tracing.

-

In Mammals: Upon hydrolysis and absorption, [1-

C]glucose enters glycolysis and the TCA cycle. The C1 atom is eventually released as -

In Microbes (MFA): The fate of C1 distinguishes between the Embden-Meyerhof-Parnas (EMP) pathway and the Pentose Phosphate Pathway (PPP). In the oxidative PPP, C1 is released immediately as CO

, whereas in glycolysis, it is conserved in the pyruvate carbon skeleton.

-

The Metabolic Pathway (Mammalian)

The utility of D-Lactose-1-13C as a diagnostic tool rests on the rate-limiting step of intestinal hydrolysis.

Figure 1: The metabolic fate of D-Lactose-1-13C. Successful digestion leads to early systemic appearance of 13CO2. Malabsorption shunts the substrate to the colon.

Part 2: The 13C-Lactose Breath Test (13C-LBT)

The 13C-LBT is the clinical "Gold Standard" application for assessing Lactase Non-Persistence (LNP). It overcomes the limitations of the Hydrogen Breath Test (HBT), such as false negatives in "non-H2 producers" (approx. 10-15% of the population).

Experimental Protocol

Objective: Quantify the Cumulative Percent Dose Recovered (cPDR) of

Reagents & Equipment:

-

Substrate: 15g–25g natural lactose enriched with 50mg–100mg D-Lactose-1-13C (or a pure 250mg diagnostic pulse dose, depending on cost/sensitivity requirements).

-

Instrumentation: Isotope Ratio Mass Spectrometry (IRMS) or Infrared Isotope Analyzer (NDIRS).

Step-by-Step Workflow:

-

Preparation (Day -1):

-

Patient avoids naturally

C-rich foods (corn, cane sugar, pineapple) to stabilize baseline. -

Fasting: Minimum 8–10 hours overnight.

-

-

Baseline Sampling (T=0):

-

Collect duplicate end-expiratory breath samples into breath bags or vacutainers.

-

-

Dosing:

-

Dissolve substrate in 200–300mL warm water.

-

Patient consumes solution within 2 minutes.

-

-

Sampling Phase:

-

Collect breath samples at 15, 30, 45, 60, 90, 120, and 180 minutes post-ingestion.

-

Note: The peak for normal digesters usually occurs between 60–90 minutes.

-

-

Analysis:

-

Measure

C (change in ratio relative to PDB standard). -

Calculate Dose Recovery Rate (% dose/h) and Cumulative Recovery (cPDR).

-

Data Interpretation & Validation

The test is self-validating through the kinetic profile.

| Parameter | Normal Lactase Activity | Lactase Deficiency (Malabsorption) |

| Peak Time ( | 60 – 90 min | Delayed or Flat |

| Peak Height | High enrichment (>5‰ over baseline) | Low/Negligible enrichment |

| cPDR (at 180 min) | > 18 - 20% | < 10% |

| Mechanism | Rapid hydrolysis & oxidation | Substrate reaches colon; fermentation is slow |

Critical Note: If the patient has rapid intestinal transit, a "false early peak" might occur due to colonic fermentation. However, the 13C-LBT is generally less susceptible to this than HBT because systemic glucose oxidation is faster than bacterial fermentation.

Part 3: Advanced Research Applications (Metabolic Flux Analysis)

Beyond clinical diagnostics, D-Lactose-1-13C is a vital tool in Metabolic Flux Analysis (13C-MFA) for biotechnology, specifically in optimizing microbial strains (E. coli, Lactococcus, Bifidobacterium) for dairy fermentation or pharmaceutical production.

Differentiating Metabolic Pathways

When microbes grow on lactose, tracing the C1 label allows researchers to quantify the split between Glycolysis and the Pentose Phosphate Pathway (PPP).

-

Glycolysis (EMP): The C1 of glucose becomes the C3 of pyruvate. The label is conserved in the biomass or excreted products (lactate/acetate).

-

Oxidative PPP: The C1 of glucose is decarboxylated by 6-phosphogluconate dehydrogenase. The label is lost immediately as

CO

MFA Workflow Diagram

Figure 2: 13C-MFA workflow for characterizing microbial lactose metabolism.

Part 4: Technical Considerations & Quality Control

To ensure data integrity (E-E-A-T), researchers must adhere to strict quality standards regarding the isotope probe.

Purity and Enrichment

-

Chemical Purity: Must be >98% to ensure no interference from other sugars that might be metabolized at different rates.

-

Isotopic Enrichment: Typically >99 atom %

C. Lower enrichment requires complex mathematical correction during mass spectrometry analysis. -

Positional Purity: For MFA, it is critical that the label is exclusively on C1. Scrambled labels will invalidate pathway calculations.

Handling and Stability

-

Storage: D-Lactose-1-13C is hygroscopic. Store at -20°C or room temperature in a desiccator.

-

Sterility: For cell culture (MFA), filter-sterilize solutions (0.22

m) rather than autoclaving, as high heat can cause Maillard reactions with proteins in complex media, altering the isotopic baseline.

References

-

Koetse, H. A., et al. (1999). "Non-invasive detection of low-intestinal lactase activity in children by use of a combined 13CO2/H2 breath test." Scandinavian Journal of Gastroenterology.

-

Gisbert, J. P., & McNicholl, A. G. (2009). "Questions and answers on the role of hydrogen breath tests in the management of lactose malabsorption." Revista Española de Enfermedades Digestivas.

-

Zamboni, N., et al. (2009). "13C-based metabolic flux analysis." Nature Protocols.

-

Swart, K., et al. (2000). "13C-lactose breath test for the diagnosis of lactose intolerance." Annals of Clinical Biochemistry.

-

Sigma-Aldrich. "D-Lactose-1-13C monohydrate Product Specification."

Sources

An In-depth Technical Guide to Understanding the Anomeric Carbon Labeling in D-Lactose-1-¹³C

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of D-Lactose-1-¹³C, focusing on the significance of the anomeric carbon and the application of ¹³C isotopic labeling. It is designed to serve as a technical resource, offering foundational knowledge and practical insights for professionals in the fields of chemical analysis, metabolic research, and pharmaceutical development.

Section 1: The Significance of the Anomeric Carbon in Lactose

Lactose, a disaccharide composed of D-galactose and D-glucose units linked by a β-1,4 glycosidic bond, is a cornerstone of many biological and pharmaceutical processes.[1][2][3] Central to its chemical behavior is the anomeric carbon, the C1 carbon of the glucose unit.[4] This carbon is a hemiacetal, making it the reactive center of the molecule and the site of ring-opening to its aldehyde form. This reactivity is crucial for many of its biological functions and chemical modifications.

The orientation of the hydroxyl group on the anomeric carbon gives rise to two anomers: α-lactose and β-lactose.[1][3] This stereoisomerism, governed by the anomeric effect, influences the physical and chemical properties of lactose, such as its solubility and crystal structure.[5][6][7][8] Understanding the anomeric carbon is therefore fundamental to comprehending the behavior of lactose in various applications, from its role as a nutrient to its use as an excipient in drug formulations.[2][9][10][11][12]

Section 2: Principles of ¹³C Isotopic Labeling

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems.[13][14] By replacing a common ¹²C atom with its stable, non-radioactive isotope ¹³C, researchers can track the journey of the labeled carbon through various metabolic pathways.[13][15] This is particularly valuable in metabolic flux analysis, where the goal is to quantify the rates of metabolic reactions.[16][17]

The primary advantages of using stable isotopes like ¹³C are their safety (non-radioactive) and the ability to be detected by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[13][18] These methods can precisely determine the position and extent of ¹³C incorporation into metabolites, providing unparalleled insights into cellular metabolism.[13][19][20][21][22]

Section 3: D-Lactose-1-¹³C: A Unique Tracer

D-Lactose-1-¹³C is a specialized lactose molecule where the anomeric carbon of the glucose moiety is replaced with a ¹³C isotope. This specific labeling provides a unique tool for a variety of research applications.

Key Properties of D-Lactose-1-¹³C:

| Property | Value | Source |

| Isotopic Purity | 99 atom % ¹³C | |

| Molecular Formula | ¹³CC₁₁H₂₂O₁₁ · H₂O | |

| Molecular Weight | 361.30 g/mol | |

| Physical Form | Powder |

The strategic placement of the ¹³C label at the anomeric carbon allows for the precise tracking of the glucose unit of lactose as it is metabolized. This is particularly useful in studies investigating lactase activity, galactose metabolism, and the subsequent entry of glucose into glycolysis and other central metabolic pathways.

Diagram: Structure of D-Lactose-1-¹³C

Caption: Structure of D-Lactose with ¹³C label at the anomeric carbon (C1) of the glucose unit.

Section 4: Analytical Methodologies for D-Lactose-1-¹³C Analysis

The detection and quantification of ¹³C-labeled compounds rely on sophisticated analytical techniques.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for determining the structure of molecules and can readily distinguish between ¹²C and ¹³C isotopes.[23][24] In the ¹³C NMR spectrum of D-Lactose-1-¹³C, the signal corresponding to the anomeric carbon will be significantly enhanced due to the high isotopic enrichment.[25][26][27] This allows for unambiguous confirmation of the label's position and can be used to follow the metabolic fate of the anomeric carbon in complex biological samples.

Experimental Protocol: ¹³C NMR Analysis of D-Lactose-1-¹³C

-

Sample Preparation: Dissolve a known quantity of D-Lactose-1-¹³C in a suitable deuterated solvent (e.g., D₂O).

-

Instrument Setup: Utilize a high-field NMR spectrometer equipped with a ¹³C probe.

-

Data Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time to ensure a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Identify the chemical shift of the C1 carbon of the glucose unit. The expected chemical shift will be around 92-97 ppm, depending on the anomer (α or β). The intensity of this peak will be significantly higher than that of the other carbon signals, confirming the ¹³C enrichment at this position.

4.2 Mass Spectrometry (MS):

Mass spectrometry separates ions based on their mass-to-charge ratio, making it an ideal technique for detecting isotopically labeled compounds.[13] When D-Lactose-1-¹³C is analyzed by MS, its molecular weight will be one unit higher than that of unlabeled lactose. This mass shift allows for its differentiation and quantification in biological matrices.[28]

Experimental Protocol: LC-MS Analysis of Metabolites from D-Lactose-1-¹³C Tracing

-

Sample Extraction: Extract metabolites from cells or tissues that have been incubated with D-Lactose-1-¹³C using a suitable solvent system (e.g., methanol/water).

-

Chromatographic Separation: Separate the metabolites using liquid chromatography (LC) to reduce matrix effects and resolve isomers. A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar metabolites like sugars.

-

Mass Spectrometric Detection: Analyze the eluent from the LC using a high-resolution mass spectrometer.

-

Data Analysis: Identify metabolites that show a +1 mass shift, indicating the incorporation of the ¹³C label from D-Lactose-1-¹³C. The isotopic distribution of these metabolites can provide information about the metabolic pathways they have passed through.

Diagram: Experimental Workflow for Metabolic Tracing

Caption: Workflow for a typical metabolic tracing experiment using D-Lactose-1-¹³C.

Section 5: Applications in Research and Drug Development

The use of D-Lactose-1-¹³C offers significant advantages in various research and development areas.

5.1 Metabolic Pathway Analysis:

By tracing the ¹³C label from the anomeric carbon of lactose, researchers can elucidate the activity of specific metabolic pathways. For instance, the appearance of ¹³C in downstream metabolites of glycolysis and the pentose phosphate pathway can provide a quantitative measure of lactose utilization and its contribution to central carbon metabolism.[19][20][21][29][30] This is crucial for understanding the metabolic reprogramming that occurs in diseases such as cancer and diabetes.

5.2 Drug Development and ADME Studies:

In pharmaceutical research, isotopically labeled compounds are essential for absorption, distribution, metabolism, and excretion (ADME) studies.[28] D-Lactose-1-¹³C can be used to study the metabolism of lactose-containing drug formulations and to understand how the lactose component is processed by the body.[] This information is vital for optimizing drug delivery and ensuring the safety and efficacy of new therapeutic agents.[18]

5.3 Investigating Enzyme Kinetics:

The labeled anomeric carbon can be used as a probe to study the kinetics of enzymes that metabolize lactose, such as lactase.[32] By monitoring the rate of cleavage of the glycosidic bond and the subsequent metabolism of the ¹³C-labeled glucose, detailed information about enzyme activity and inhibition can be obtained.

Section 6: Conclusion

D-Lactose-1-¹³C is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its specific labeling at the anomeric carbon provides a unique tracer for elucidating metabolic pathways, studying enzyme kinetics, and evaluating the fate of lactose in pharmaceutical formulations. The combination of its precise labeling and the advanced analytical techniques of NMR and MS enables a deep and quantitative understanding of complex biological systems. As our ability to analyze isotopic labeling patterns continues to improve, the applications of D-Lactose-1-¹³C are expected to expand, offering further insights into biology and medicine.

References

-

Acket, S., et al. (2017). ¹³C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux. Analytical Biochemistry. Available at: [Link]

-

Chemistry LibreTexts. (2022). Lactose. Available at: [Link]

-

Dominici, S., et al. (2022). Lactose: Characteristics, Food and Drug-Related Applications, and Its Possible Substitutions in Meeting the Needs of People with Lactose Intolerance. Foods. Available at: [Link]

-

Drug Development and Delivery. (2004). Lactose in Pharmaceutical Applications. Available at: [Link]

-

Fan, T. W.-M., & Lane, A. N. (2011). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. Methods in Molecular Biology. Available at: [Link]

-

Fujiwara, H., & Jikihara, T. (2023). Application of 13C-labeling and 13C-13C COSY NMR experiments in the structure determination of a microbial natural product. Journal of Natural Products. Available at: [Link]

-

Kitson, S. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. Available at: [Link]

-

NIH PubChem. (n.d.). (+)-Lactose. Available at: [Link]

-

Springer Nature Experiments. (n.d.). Stable Isotope Tracers for Metabolic Pathway Analysis. Available at: [Link]

-

University of Calgary. (n.d.). Ch25: Anomeric effect. Available at: [Link]

-

University of Guelph Open Books. (n.d.). Lactose – Dairy Science and Technology eBook. Available at: [Link]

-

Wikipedia. (n.d.). Isotopic labeling. Available at: [Link]

-

Wishart, D. S. (2020). 13C NMR Metabolomics: Applications at Natural Abundance. Metabolites. Available at: [Link]

Sources

- 1. (+)-Lactose | C12H22O11 | CID 440995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lactose in Pharmaceutical Applications [drug-dev.com]

- 3. Lactose – Dairy Science and Technology eBook [books.lib.uoguelph.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ias.ac.in [ias.ac.in]

- 6. Anomeric effect - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Lactose: Characteristics, Food and Drug-Related Applications, and Its Possible Substitutions in Meeting the Needs of People with Lactose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmaceutical lactose, in what form and for what use? - Lactalis Ingredients Pharma [pharma.lactalisingredients.com]

- 12. pharmaexcipients.com [pharmaexcipients.com]

- 13. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 14. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 22. technologynetworks.com [technologynetworks.com]

- 23. Application of 13C-labeling and 13C-13C COSY NMR experiments in the structure determination of a microbial natural product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. D-Lactose monohy(14641-93-1) 13C NMR spectrum [chemicalbook.com]

- 27. BETA-D-LACTOSE(5965-66-2) 13C NMR spectrum [chemicalbook.com]

- 28. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. researchgate.net [researchgate.net]

- 32. isotope.com [isotope.com]

The Sentinel Carbon: A Technical Guide to D-Lactose-1-¹³C in Non-Invasive Metabolic Tracing

Abstract

Stable isotope tracing represents a paradigm shift in metabolic research, offering a dynamic window into the intricate network of biochemical pathways in vivo. Among the array of available tracers, D-Lactose labeled at the C1 position of its glucose moiety (D-Lactose-1-¹³C) has emerged as a versatile and powerful tool for non-invasive metabolic investigation. This technical guide provides researchers, clinicians, and drug development professionals with an in-depth exploration of the principles, applications, and methodologies underpinning the use of D-Lactose-1-¹³C. We will move beyond its conventional use in diagnosing lactose malabsorption to detail its broader utility in quantifying gut-liver metabolic crosstalk, assessing hepatic function, and probing the metabolic activity of the gut microbiome. This document synthesizes field-proven insights with technical protocols, offering a comprehensive resource for designing, executing, and interpreting non-invasive metabolic tracing studies.

Introduction: The Principle of Stable Isotope Tracing with D-Lactose-1-¹³C

Metabolic flux analysis (MFA) using stable, non-radioactive isotopes like Carbon-13 (¹³C) is the gold standard for quantifying the rates (fluxes) of metabolic reactions within a living system.[1] The core principle involves introducing a substrate enriched with a stable isotope and tracking its journey as it is metabolized. The ¹³C atom acts as a "sentinel," allowing its incorporation into downstream metabolites to be detected and quantified by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]

D-Lactose-1-¹³C is a disaccharide composed of galactose and glucose, with the glucose unit specifically labeled at the first carbon position. This specificity is crucial. When D-Lactose-1-¹³C is ingested, its metabolic fate is dictated by the host's enzymatic machinery and gut microbial activity, providing distinct readouts on several physiological processes.

Causality of Tracer Choice: Why label the C1 position of glucose? The choice of the labeling position is a critical aspect of experimental design that dictates which metabolic pathways can be most accurately probed.[3]

-

Glycolysis and the TCA Cycle: The C1 carbon of glucose is lost as CO₂ during the conversion of pyruvate to acetyl-CoA by the pyruvate dehydrogenase complex before entering the tricarboxylic acid (TCA) cycle.[4] This makes [1-¹³C]glucose (and by extension, D-Lactose-1-¹³C) an excellent tracer for quantifying the rate of this specific decarboxylation step, which is often reflected in exhaled ¹³CO₂.

-

Pentose Phosphate Pathway (PPP): In contrast, the C1 carbon is lost as CO₂ in the oxidative branch of the PPP. Comparing the ¹³CO₂ yield from [1-¹³C]glucose with that from other specifically labeled glucose tracers can help elucidate the relative activity of the PPP versus glycolysis.[5]

-

Uniform Labeling: A uniformly labeled glucose ([U-¹³C]glucose), where all six carbons are ¹³C, is better suited for tracing the incorporation of the full carbon skeleton into downstream metabolites like amino acids and fatty acids.[3]

Therefore, D-Lactose-1-¹³C is strategically designed to provide a strong and rapid signal for pathways involving the initial decarboxylation of the glucose moiety.

The Metabolic Journey of D-Lactose-1-¹³C: A Multi-Organ Perspective

The utility of D-Lactose-1-¹³C lies in its multi-stage metabolism, which allows for the non-invasive interrogation of processes in the gut, liver, and periphery.

Intestinal Digestion and Absorption

Upon ingestion, D-Lactose-1-¹³C travels to the small intestine. Its fate here provides the basis for its most common clinical application:

-

Lactase Persistence: In individuals with sufficient lactase enzyme activity, the lactose is hydrolyzed into galactose and [1-¹³C]glucose. These monosaccharides are then absorbed into the portal circulation.[4]

-

Lactose Malabsorption: In individuals with lactase deficiency, the unhydrolyzed D-Lactose-1-¹³C passes into the colon. Here, it is fermented by gut bacteria, which possess β-galactosidase enzymes.[6] This fermentation produces short-chain fatty acids (SCFAs), hydrogen (H₂), methane (CH₄), and carbon dioxide (CO₂). The bacterial metabolism of the [1-¹³C]glucose moiety releases ¹³CO₂, which is absorbed into the bloodstream and exhaled.[7]

Hepatic First-Pass Metabolism

The absorbed [1-¹³C]glucose and galactose are transported via the portal vein directly to the liver, making D-Lactose-1-¹³C an excellent probe for hepatic first-pass metabolism.

-

Galactose Metabolism: Galactose is efficiently converted into glucose-6-phosphate in the liver via the Leloir pathway, meaning the ¹³C label is preserved and enters the hepatic glucose pool.

-

Hepatic Glucose Utilization: The [1-¹³C]glucose-6-phosphate can enter several key hepatic pathways:

-

Glycolysis & TCA Cycle: It can be metabolized through glycolysis to [3-¹³C]pyruvate and then to [2-¹³C]acetyl-CoA, with the ¹³C label being released as ¹³CO₂ by pyruvate dehydrogenase. This hepatic ¹³CO₂ production is a major contributor to the signal in breath tests.[4]

-

Glycogen Synthesis: The label can be incorporated into hepatic glycogen as [1-¹³C]glucosyl units. This process can be monitored non-invasively in real-time using ¹³C Magnetic Resonance Spectroscopy (MRS).[8][9]

-

Gluconeogenesis: The labeled carbon can be recycled through gluconeogenic pathways. For instance, labeled lactate produced in peripheral tissues can return to the liver and be used to synthesize new ¹³C-glucose.[1]

-

The rate and pattern of ¹³CO₂ exhalation following D-Lactose-1-¹³C ingestion can thus provide a quantitative measure of hepatic metabolic function.[10]

Methodologies and Experimental Protocols

A successful metabolic tracing study relies on rigorous and validated protocols. The following sections detail the key steps from subject preparation to data analysis.

Experimental Workflow Overview

The general workflow for a non-invasive tracing study using D-Lactose-1-¹³C involves several sequential stages, each requiring careful planning and execution. This workflow is a self-validating system; adherence to the protocol at each stage ensures the integrity and reproducibility of the final data.

Protocol: ¹³C-Lactose Breath Test for Hepatic Function

This protocol is adapted from methodologies used for assessing liver function via ¹³C-labeled substrates.[7][10]

1. Subject Preparation:

-

Subjects should fast for at least 8-12 hours overnight to ensure a metabolic baseline.

-

A low ¹³C diet should be consumed for 24 hours prior to the test to minimize background ¹³C levels. Avoid foods rich in natural ¹³C, such as corn and sugarcane products.

-

Strenuous physical activity should be avoided on the day of the test.

2. Baseline Sample Collection (t=0):

-

Collect two baseline breath samples into appropriate collection bags (e.g., Exetainers®).

-

Subjects should exhale normally through a straw into the container.

3. Tracer Administration:

-

Administer a standardized dose of D-Lactose-1-¹³C (e.g., 25g) dissolved in 250 mL of water. The exact dose should be recorded.

4. Time-Course Sample Collection:

-

Collect breath samples at regular intervals. A typical schedule is every 15-30 minutes for the first 2 hours, then every 30-60 minutes for up to 4-6 hours.[4]

5. Sample Analysis:

-

The ¹³CO₂/¹²CO₂ ratio in the breath samples is analyzed using Isotope Ratio Mass Spectrometry (IRMS) or Non-Dispersive Infrared Spectrometry (NDIRS).

-

Results are expressed as the delta over baseline (DOB) in parts per thousand (‰) relative to the Pee Dee Belemnite (PDB) standard.

6. Data Interpretation:

-

Key parameters include the time to peak ¹³CO₂ excretion, the peak ¹³CO₂ value, and the cumulative percentage of the ¹³C dose recovered (PCDR) over the collection period.

-

Delayed or reduced ¹³CO₂ excretion can indicate impaired hepatic metabolic capacity or lactose malabsorption.

Protocol: Tracing ¹³C into Plasma Metabolites via LC-MS

This protocol outlines the steps for quantifying the incorporation of the ¹³C label from D-Lactose-1-¹³C into plasma metabolites like glucose and lactate.

1. Sample Collection:

-

Following the administration of D-Lactose-1-¹³C as described above, collect venous blood samples into tubes containing an anticoagulant (e.g., EDTA or heparin) at specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes).

-

Immediately place samples on ice and centrifuge at 2000-3000 g for 15 minutes at 4°C to separate plasma.

-

Store plasma aliquots at -80°C until analysis.

2. Sample Preparation (Metabolite Extraction):

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 400 µL of ice-cold methanol (or a methanol/chloroform/water mixture) to precipitate proteins and quench enzymatic reactions.[5]

-

Vortex vigorously for 1 minute.

-

Incubate on ice for 30 minutes to ensure complete protein precipitation.

-

Centrifuge at 14,000 g for 20 minutes at 4°C.

-

Carefully collect the supernatant containing the polar metabolites and transfer to a new tube.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

3. LC-MS/MS Analysis:

-

Reconstitute the dried extract in an appropriate solvent (e.g., 50% methanol in water).

-

Analyze the sample using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Use a suitable chromatography column (e.g., HILIC for polar metabolites) to separate the compounds of interest.

-

The mass spectrometer is operated in a mode that allows for the detection and quantification of different isotopologues (molecules that differ only in their isotopic composition) of each metabolite (e.g., M+0 for unlabeled glucose, M+1 for glucose with one ¹³C atom).

4. Data Analysis:

-

Process the raw data to obtain peak areas for each isotopologue of the target metabolites.

-

Correct for the natural abundance of ¹³C.[11]

-

Calculate the fractional enrichment (or atom percent excess) of ¹³C in each metabolite at each time point. This reflects the proportion of the metabolite pool that is derived from the ingested tracer.

Data Presentation and Interpretation

Clear presentation of quantitative data is essential for interpretation and comparison across studies.

Quantitative Data Summary

The following table presents typical data that can be derived from a D-Lactose-1-¹³C tracing study. The values are illustrative and will vary based on the subject's physiology and the specific experimental conditions.

| Parameter | Application | Typical Measurement | Interpretation |

| Peak ¹³CO₂ Excretion (DOB) | Lactose Digestion / Liver Function | 15-25 ‰ | Higher values indicate efficient digestion and metabolism. |

| Time to Peak ¹³CO₂ | Gastric Emptying / Liver Function | 30-90 minutes | Delayed peak may suggest slowed gastric emptying or metabolism. |

| Cumulative % Dose Recovered (PCDR) @ 4h | Overall Oxidation | 15-30% | Lower recovery suggests malabsorption or reduced oxidative capacity. |

| Plasma [1-¹³C]Glucose Enrichment | Glucose Absorption & Kinetics | Peaks at 30-60 min | Reflects the rate of lactose digestion and glucose absorption.[12] |

| Hepatic [1-¹³C]Glycogen Signal (MRS) | Hepatic Glycogen Synthesis | Detectable within minutes, peaks ~25-60 min | Directly quantifies the rate of liver glycogen storage.[8][13] |

| Plasma [3-¹³C]Lactate Enrichment | Glycolytic Flux | Rises after glucose enrichment | Indicates peripheral and hepatic glycolytic activity. |

Advanced Application: Probing the Gut Microbiome

D-Lactose-1-¹³C can be used in conjunction with fecal sample analysis to trace the metabolic activity of the gut microbiota. In cases of malabsorption, the ¹³C label will be incorporated into microbial biomass and metabolites.[14]

-

Methodology: Fecal samples are collected after tracer administration. Metabolites can be extracted and analyzed by GC-MS or LC-MS to identify ¹³C-labeled SCFAs (e.g., acetate, propionate, butyrate). DNA or RNA can be isolated for Stable Isotope Probing (SIP), a technique that separates labeled (metabolically active) nucleic acids from unlabeled ones to identify the specific microbes that consumed the lactose.

-

Interpretation: This approach can reveal which bacterial species are actively fermenting lactose and quantify the production of key microbial metabolites, providing crucial insights for drug development targeting the microbiome.

Conclusion: An Integrated, Non-Invasive Tool for Metabolic Research

D-Lactose-1-¹³C is far more than a simple diagnostic tool for lactose intolerance. Its strategic design allows for the integrated, non-invasive assessment of a complex interplay of physiological processes, from intestinal digestion and microbial fermentation to first-pass hepatic metabolism and whole-body substrate utilization. By combining oral administration of this tracer with modern analytical techniques like IRMS, LC-MS, and NMR, researchers and drug development professionals can gain quantitative insights into metabolic fluxes that were previously accessible only through invasive procedures. This guide provides the foundational knowledge and practical protocols to harness the full potential of D-Lactose-1-¹³C as a sentinel for mapping metabolic pathways in health, disease, and in response to therapeutic intervention.

References

-

Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell, 173(4), 822-836. [Link]

-

Fan, T. W., & Lane, A. N. (2011). NMR-based stable isotope resolved metabolomics in systems biochemistry. Journal of magnetic resonance (San Diego, Calif. : 1997), 213(2), 400-417. [Link]

-

Le, A., Lane, A. N., Hamaker, M., Bose, S., Gouw, A., Barbi, J., Tsukamoto, T., Rojas, C. J., Slusher, B. S., Zhang, H., Zimmerman, L. J., Liebler, D. C., Slebos, R. J., Lorkiewicz, P. K., Higashi, R. M., Fan, T. W., & Dang, C. V. (2012). Glucose-independent glutamine metabolism via TCA cycling for proliferation and survival in human B lymphocytes. Cell metabolism, 15(1), 110–121. [Link]

-

Crown, S. B., & Antoniewicz, M. R. (2013). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 19, 12–25. [Link]

-

Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic engineering, 3(3), 195–206. [Link]

-

Hiele, M., Ghoos, Y., Rutgeerts, P., & Vantrappen, G. (1988). 13CO2 breath test using naturally 13C-enriched lactose for detection of lactase deficiency in patients with gastrointestinal symptoms. Journal of laboratory and clinical medicine, 112(2), 193–200. [Link]

-

Metabolomics Standards Initiative. (2007). The Metabolomics Standards Initiative (MSI). Metabolomics, 3(3), 177-178. [Link]

-

NPTEL-NOC IITM. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube. [Link]

-

Kunjapur, A. (2020, April 9). 11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12 [Video]. YouTube. [Link]

-

Wishart, D. S. (2019). A comprehensive LC–MS metabolomics assay for quantitative analysis of serum and plasma. Nature protocols, 14(1), 134-156. [Link]

-

Lalazar, G., Pappo, O., Hershcovici, T., Hadj-Abo, Y., & Shmuilovich, O. (2009). A 13C-methacetin breath test for the quantitative liver function assessment in a rat model of cirrhosis. Canadian journal of gastroenterology = Journal canadien de gastroenterologie, 23(1), 43–48. [Link]

-

Petersen, K. F., & Shulman, G. I. (2018). Assessment of Rapid Hepatic Glycogen Synthesis in Humans Using Dynamic 13C Magnetic Resonance Spectroscopy. Hepatology communications, 4(2), 248–258. [Link]

-

MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. [Link]

-

De Paepe, K., Van de Wiele, T., & Verstraete, W. (2018). An in vitro analysis of how lactose modifies the gut microbiota structure and function of adults in a donor-independent manner. FEMS microbiology ecology, 94(10). [Link]

-

Evans, G. H., Bagley, L., Yau, A., Mattin, L., McIver, V., Pagani, E., Stewart, J., & Tucker, A. (2018). 13C methacetin breath test for assessment of liver function: validation of a shortened collection time in healthy adults. Proceedings of The Physiological Society, 41, PCA154. [Link]

-

Burgess, S. C., Weis, B., & Jones, J. G. (2010). 13C MRS studies of the control of hepatic glycogen metabolism at high magnetic fields. Frontiers in bioscience (Elite edition), 2(4), 1467–1477. [Link]

-

Sheffield Children's NHS Foundation Trust. (n.d.). Organic Acids Qualitative Analysis in Urine by GCMS. [Link]

-

Li, S., & Liu, J. (2021). 13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo. bioRxiv. [Link]

-

Hodges, J. K., & Gill, R. (2021). A Narrative Review of Human Clinical Trials to Improve Lactose Digestion and Tolerance by Feeding Bifidobacteria or Galacto-Oligosacharides. Nutrients, 13(8), 2821. [Link]

-

Williams, C. M., & El-Khoury, D. (2024). Changes in gut microbiota and lactose intolerance symptoms before and after daily lactose supplementation in individuals with the lactase nonpersistent genotype. The American journal of clinical nutrition, 119(1), 107–118. [Link]

-

Clendinen, C. S., Stupp, G. S., Ajredini, R., Lee-McMullen, B., & Edison, A. S. (2016). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in plant science, 7, 143. [Link]

-

Williams, N. K., Call, J. A., & Donahue, E. P. (2020). Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics. Metabolites, 10(12), 487. [Link]

-

Buescher, J. M., Antoniewicz, M. R., Boros, L. G., & Burgess, S. C. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current opinion in biotechnology, 34, 189–201. [Link]

-

Godin, J. P., & Feste, A. (2017). Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry. Metabolites, 7(4), 54. [Link]

-

Hammer, H. F., Fox, M. R., Keller, J., & Pohl, D. (2021). European guideline on indications, performance and clinical impact of 13C‐breath tests in adult and pediatric patients. United European gastroenterology journal, 9(3), 333–353. [Link]

-

Azcarate-Peril, M. A., Ritter, A. J., Savaiano, D., Monteagudo-Mera, A., Anderson, C., & Magness, S. T. (2017). Gut microbiome and serum metabolome alterations associated with lactose intolerance (LI): a case‒control study and paired-sample study based on the American Gut Project (AGP). mSystems, 2(1), e00182-16. [Link]

-

Vacanti, N. M., & Divakaruni, A. S. (2021). 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells. American journal of physiology. Cell physiology, 320(3), C347–C357. [Link]

-

van de Velde, S., & de Graaf, R. A. (2022). Magnetic Resonance Imaging and Spectroscopy Methods to Study Hepatic Glucose Metabolism and Their Applications in the Healthy and Diseased Liver. Metabolites, 12(12), 1223. [Link]

-

Contrepois, K., & Snyder, M. (2022). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Analytical and bioanalytical chemistry, 414(21), 6211–6222. [Link]

-

Agilent Technologies. (2020). 13C Glucose Qualitative Flux Analysis in HepG2 cells. [Link]

-

Savarino, V., Mela, G. S., & Zentilin, P. (2000). Validation of a simplified method of the 13C urea breath test for diagnosis of Helicobacter pylori. The American journal of gastroenterology, 95(7), 1731–1735. [Link]

-

Jones, J. G., & Sherry, A. D. (2003). GC‐MS analysis of organic acids in rat urine: A protocol of direct ultrasound‐assisted derivatization. Journal of mass spectrometry : JMS, 38(11), 1169–1177. [Link]

-

Faubert, B., & DeBerardinis, R. J. (2017). (A) Graphical representation of tracing 13C5glutamine metabolism... [Diagram]. ResearchGate. [Link]

-

Tissot, S., & Pralong, F. P. (1995). 13C appearance in plasma glucose and breath CO2 during feeding with naturally 13C-enriched starchy food in normal humans. The American journal of physiology, 269(5 Pt 1), E846–E852. [Link]

-

Aurametrix. (n.d.). GC-MS Sample Preparation Protocol for Organic Acids in Urine. [Link]

-

ETH Zurich. (n.d.). 13C MRS – Biomedical Imaging - MR Technology and Methods. [Link]

-

Cash, B. D., Fleischer, D. E., & Galt, J. R. (2021). Role of the gut microbiome in mediating lactose intolerance symptoms. Gut, 70(3), 617–618. [Link]

-

The British Society of Gastroenterology. (n.d.). European Guidelines on 13C-Breath Tests. [Link]

-

Shimadzu. (n.d.). Screening of organic acids for nutritional and metabolic profiling from dried urine spots using Gas Chromatography. [Link]

-

Hellerstein, M. K. (2003). In vivo measurement of fluxes through metabolic pathways: the missing link in functional genomics and pharmaceutical research. Annual review of nutrition, 23, 379–402. [Link]

-

Patti, G. J., Yanes, O., & Siuzdak, G. (2012). Innovation: Metabolomics: the apogee of the omics trilogy. Nature reviews. Molecular cell biology, 13(4), 263–269. [Link]

-

Moreno-Guzman, M., & Garcia-Canaveras, J. C. (2020). Schematic demonstrating the 13 C-labeling of citrate and other CAC... [Diagram]. ResearchGate. [Link]

-

de Graaf, R. A., & Behar, K. L. (2020). Assessment of Rapid Hepatic Glycogen Synthesis in Humans Using Dynamic 13C Magnetic Resonance Spectroscopy. Hepatology (Baltimore, Md.), 71(4), 1474–1476. [Link]

Sources

- 1. Determination of 13C enrichment at specific positions of plasma glucose by gas chromatographic-mass spectrometric analysis of the 1,2:5,6-diisopropylidene-3-O-acetyl-alpha-furanosyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C tracer analysis suggests extensive recycling of endogenous CO2 in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Narrative Review of Human Clinical Trials to Improve Lactose Digestion and Tolerance by Feeding Bifidobacteria or Galacto-Oligosacharides | MDPI [mdpi.com]

- 7. physoc.org [physoc.org]

- 8. Assessment of Rapid Hepatic Glycogen Synthesis in Humans Using Dynamic 13C Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | 13C MRS Studies of the Control of Hepatic Glycogen Metabolism at High Magnetic Fields [frontiersin.org]

- 10. Phase-1 Evaluation of 13C-Liver Function Breath Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Assessment of Rapid Hepatic Glycogen Synthesis in Humans Using Dynamic 13C Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An in vitro analysis of how lactose modifies the gut microbiota structure and function of adults in a donor-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

Fundamentals of 13C-labeled disaccharide analysis

Fundamentals of C-Labeled Disaccharide Analysis

A Technical Guide for Structural & Metabolic Profiling

Executive Summary

The analysis of

This guide moves beyond basic operation, detailing the causality behind experimental design and providing self-validating protocols for high-integrity data.

The Substrate: Labeling Strategies & Implications

The analytical approach is dictated by the labeling pattern of the disaccharide.

| Labeling Type | Source Method | Primary Application | Analytical Challenge |

| Uniformly Labeled ([U- | Biosynthetic (Algae/Bacteria grown on | Complete structural assignment; Protein-glycan interaction studies. | Complex |

| Position-Specific ([1- | Chemo-enzymatic synthesis (e.g., | Metabolic tracing; Mechanism of action studies. | Requires precise synthesis; limited structural information. |

| Stochastic/Fractional | Metabolic scrambling | Metabolic Flux Analysis (MFA). | Requires deconvolution of isotopologue distributions (MID). |

Modality I: NMR Spectroscopy – The Structural Gold Standard

Nuclear Magnetic Resonance (NMR) is the definitive method for establishing glycosidic linkage and conformation.

Experimental Logic & Pulse Sequence Selection

-

Why HSQC? The

H- -

Why HSQC-TOCSY? Carbohydrate protons often overlap heavily in the 3.0–4.0 ppm range. HSQC-TOCSY spreads these crowded proton signals into the resolved carbon dimension, allowing you to trace the entire sugar ring (spin system) from the anomeric proton.

-

Why HMBC? To prove the linkage (e.g.,

-1,4 vs

Workflow Visualization

The following diagram illustrates the logical flow for structurally characterizing a

Figure 1: Decision tree for NMR-based structural elucidation of

Protocol: High-Resolution Characterization

Reagents: 99.9% D

-

Sample Prep: Dissolve 0.5–2.0 mg of labeled sugar in 600 µL D

O. Note: Exchangeable hydroxyl protons are not visible in D -

Acquisition (HSQC): Set spectral width to cover anomeric carbons (90-110 ppm). For [U-

C] samples, use a CT-HSQC (Constant Time) sequence to decouple -

Acquisition (HMBC): Optimize long-range delay for glycosidic coupling (

8 Hz). -

Validation: The linkage is confirmed only if the HMBC cross-peak correlates the anomeric proton of residue A to the specific carbon on residue B (e.g., C4 for maltose).

Modality II: Mass Spectrometry – Flux & Quantification

While NMR provides structure, LC-MS/MS provides the sensitivity required for Metabolic Flux Analysis (MFA) . In drug development, this is used to track how cells utilize sugars (e.g., Warburg effect in oncology) or to quantify excipient stability.

The Core Concept: Isotopologue Distribution

Mass spectrometry separates molecules based on mass-to-charge ratio (

-

M+0: Unlabeled.

-

M+6: One hexose ring fully labeled.

-

M+12: Both rings fully labeled (for a di-hexose).

Critical Insight: In MFA, we do not just measure concentration; we measure the fractional enrichment of each isotopologue to model pathway kinetics.

Workflow Visualization

This workflow describes tracking a

Figure 2: Workflow for Mass Spectrometry-based Metabolic Flux Analysis (MFA).

Protocol: LC-MS/MS Quantification

System: UHPLC coupled to Q-TOF or Triple Quadrupole (QQQ). Column: Amide-HILIC (e.g., Waters BEH Amide) is superior to C18 for polar sugars.

-

Extraction: Rapidly quench cells with -80°C 80% Methanol. Causality: Metabolism turns over in seconds; slow quenching alters the isotopologue ratio.

-

Chromatography:

-

Mobile Phase A: Acetonitrile (80-90%).

-

Mobile Phase B: Water + 10mM Ammonium Acetate (pH 9). Note: High pH helps mutarotation collapse, sharpening peaks.

-

-

Detection: Operate in Negative Ion Mode (ESI-) . Sugars ionize poorly in positive mode but form stable [M-H]

or [M+Cl] -

Data Analysis: Integrate peak areas for all mass isotopomers (M+0 to M+n). Correct for natural isotope abundance (using software like IsoCor or Polidori).

References

-

Quantifying 13C-labeling in Free Sugars and Starch by GC-MS. ResearchGate. [Link]

-

Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars. PubMed Central (PMC). [Link]

-

Utility of Authentic 13C‐Labeled Disaccharide to Calibrate Hyaluronan Content Measurements by LC‐MS. PubMed Central (PMC). [Link]

-

Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. University of Naples Federico II. [Link]

-

Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy. PubMed Central (PMC). [Link]

Methodological & Application

Application Note: D-Lactose-1-13C Breath Test for Assessment of Intestinal Mucosal Integrity in Mice

This Application Note provides a standardized protocol for the D-Lactose-1-13C Breath Test (LBT) in mice. This assay is a non-invasive, quantitative method for assessing small intestinal mucosal integrity and lactase activity . It is particularly valuable in preclinical models of chemotherapy-induced mucositis, malabsorption syndromes, and gut barrier dysfunction.

Introduction & Physiological Basis[1]

The D-Lactose-1-13C breath test is a specific functional assay for Lactase-Phlorizin Hydrolase (LPH) activity. Lactase is a disaccharidase expressed exclusively on the apical brush border of enterocytes in the small intestine. Because it is located at the tip of the villi, lactase is highly susceptible to mucosal injury.

Mechanism of Action[2][3][4]

-

Ingestion: D-Lactose-1-13C is administered via oral gavage.

-

Hydrolysis (Rate-Limiting Step): In a healthy intestine, brush border lactase hydrolyzes the disaccharide into D-Glucose-1-13C and D-Galactose.

-

Absorption & Oxidation: The 13C-Glucose is rapidly absorbed, transported to the liver, and oxidized via glycolysis and the TCA cycle.

-

Excretion: The metabolic end-product,

CO

Clinical Correlation:

-

High

CO -

Low

CO

Metabolic Pathway Diagram

Figure 1: Metabolic fate of D-Lactose-1-13C. The rate of

Materials & Reagents

Reagents

| Component | Specification | Recommended Source |

| Tracer | D-Lactose-1-13C (99 atom % 13C) | Sigma-Aldrich / CIL |

| Vehicle | Sterile Water or Phosphate Buffered Saline (PBS) | Standard Lab Supply |

| Reference Gas | 5% CO2 in N2 (with known | Local Gas Supplier |

Equipment

-

Breath Collection System: Mouse nose-cone masks or flow-through metabolic chambers.

-

Analyzer: Isotope Ratio Mass Spectrometer (IRMS) or 13C-NDIR Analyzer (e.g., DeltaTrak, Iris).

-

Gavage Needles: 20-22G stainless steel feeding needles (bulb tipped).

-

Syringes: 1 mL tuberculin syringes.

Experimental Protocol

A. Animal Preparation[6][7][8]

-

Acclimatization: Mice should be handled daily for 3 days prior to the test to reduce stress-induced hyperventilation, which can skew CO2 production rates.

-

Fasting (Critical): Fast mice for 12–16 hours (overnight) prior to the test. Water should be available ad libitum.

-

Reasoning: Ensures the stomach is empty and basal 13C-enrichment from dietary carbohydrates is minimized.

-

B. Dose Preparation

Prepare the solution immediately before use.

-

Standard Dose: 1.0 mg/g body weight (1 g/kg).

-

Example: For a 25g mouse, the dose is 25 mg of D-Lactose-1-13C.

-

-

Concentration: Dissolve 125 mg D-Lactose-1-13C in 1 mL sterile water (125 mg/mL).

-

Volume: Administer 0.2 mL per 25g mouse.

C. Execution Workflow

Figure 2: Step-by-step experimental workflow for the D-Lactose-1-13C breath test.

D. Detailed Steps

-

Weigh Animals: Record body weight to the nearest 0.1g.

-

Basal Sampling (t=0): Place the mouse in the sampling chamber or apply the nose cone. Collect breath for 1-2 minutes until a stable CO2 concentration is reached. Collect 3 separate basal samples .

-

Administration: Secure the mouse by the scruff and administer the calculated dose via oral gavage. Note the exact time (

). -

Post-Dose Sampling: Return the mouse to the cage (or chamber). Collect breath samples at the following intervals:

-

15 min (Early absorption)

-

30 min (Peak oxidation typically occurs here)

-

45 min

-

60 min

-

90 min

-

120 min

-

-

Storage: If using Exetainers (vacutainers), store samples at room temperature. Analyze within 2 weeks.

Data Analysis & Calculation

The raw output from the analyzer is the delta value (

Step 1: Calculate Delta Over Baseline (DOB)

For each time point (

Step 2: Calculate Percent Dose Recovered (PDR)

To quantify the functional capacity of the intestine, calculate the PDR per hour or cumulative PDR.

Where:

-

DOB: Delta Over Baseline (from Step 1).

- : Isotopic ratio of the international standard (PDB = 0.0112372).

-

: CO2 production rate of the mouse.

-

Estimation: For resting mice, use 30 mL/kg/min (approx. 1.8 L/kg/h).

-

Calculation:

-

-

: Moles of 13C administered.

-

P: Isotopic purity (0.99 for 99% enrichment).

Step 3: Area Under the Curve (AUC)

Calculate the cumulative recovery (cPDR) over the 120-minute period using the Trapezoidal Rule. This represents the total functional lactase capacity .

Expected Results & Validation

Interpretation Table

| Parameter | Healthy Control | Mucositis / Injury Model | Interpretation |

| 20 - 30 min | Delayed (>45 min) | Delayed gastric emptying or absorption. | |

| High (> 20‰) | Low (< 10‰) | Reduced hydrolysis rate (Loss of Lactase). | |

| Cumulative PDR (120 min) | High | Significantly Reduced | Primary endpoint for mucosal damage. |

Quality Control

-

Basal Drift: If basal samples vary by >2‰, stress or dietary contamination is likely.

-

Negative DOB: Indicates instrument error or improper baseline subtraction.

-

Coprophagy: Mice are coprophagic. In long tests (>4 hours), recycling of label can occur. For this 2-hour protocol, coprophagy is negligible.

References

-

Mattar, R. et al. (2012). Lactose breath test: Principles and clinical applications.

-

Tooley, K. L. et al. (2009). Optimization of the non-invasive 13C-sucrose breath test in a rat model of methotrexate-induced mucositis.(Note: Establishes the 1-2 g/kg carbohydrate load standard for rodent mucositis models).

-

Peltonen, K. et al. (2006). Metabolism of stable isotope labeled carbohydrates in the mouse.

-

Verdu, E. F. et al. (2000). The 13C-lactose breath test: A non-invasive method to measure small intestinal enzymatic function.(Foundational principles for 13C-Lactose testing).

-

Symonds, E. L. et al. (2000). The 13C-sucrose breath test: A novel non-invasive biomarker of gut barrier function.(Methodological parallel for disaccharide breath testing in rodents).

Sources

Application Note: High-Resolution 13C-NMR Spectroscopy Analysis of D-Lactose-1-13C

Introduction: Unveiling the Power of Isotopic Labeling in Carbohydrate Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules, providing intricate details about the carbon framework.[1][2] However, the low natural abundance of the NMR-active 13C isotope (approximately 1.1%) presents a significant sensitivity challenge, often requiring large sample quantities and extended acquisition times.[1] The strategic incorporation of a 13C label at a specific position within a molecule, such as in D-Lactose-1-13C, dramatically enhances the signal intensity of the labeled carbon. This targeted enrichment allows for more rapid and precise analysis, making it an invaluable tool for researchers, scientists, and drug development professionals.[3]

This application note provides a comprehensive guide to the 13C-NMR analysis of D-Lactose-1-13C. We will delve into the underlying principles, provide a detailed, field-proven experimental protocol, and offer insights into data interpretation. This guide is designed to empower researchers to leverage the benefits of 13C-isotopic labeling for unambiguous structural characterization and quantitative analysis of this important disaccharide.

D-Lactose, a disaccharide composed of β-D-galactose and α/β-D-glucose, exists in solution as an equilibrium mixture of α and β anomers at the glucose unit. The 1-position of the glucose residue is the anomeric carbon, and its chemical environment is highly sensitive to its stereochemistry. Labeling this specific position provides a direct and sensitive probe to study the anomeric equilibrium and interactions of lactose in various chemical and biological systems.

The Rationale Behind the Method: Causality in Experimental Design

The choice of 13C-NMR spectroscopy for the analysis of D-Lactose-1-13C is predicated on several key advantages:

-

Enhanced Sensitivity: The 99% enrichment of 13C at the C1 position of the glucose moiety overcomes the primary limitation of natural abundance 13C-NMR, leading to a significantly stronger signal for this specific carbon. This allows for the use of smaller sample quantities and drastically reduces experiment time.

-

Unambiguous Signal Assignment: The intense signal from the labeled C1 carbon is easily distinguishable from the other carbon signals in the lactose molecule, simplifying spectral assignment. This is particularly beneficial in complex mixtures or when studying interactions with other molecules.

-

Direct Probe of Anomeric Configuration: The chemical shift of the anomeric carbon (C1) is distinct for the α and β anomers of lactose.[4] The 13C-label at this position allows for precise determination of the anomeric ratio in solution.

-

Quantitative Potential: With appropriate experimental parameters, the integrated intensity of the 13C-labeled signal can be directly correlated to the concentration of D-Lactose-1-13C, enabling quantitative analysis.[5][6]

Experimental Protocol: A Self-Validating System

This protocol is designed to provide high-quality, reproducible 13C-NMR data for D-Lactose-1-13C.

Sample Preparation

The quality of the NMR data is directly dependent on meticulous sample preparation.

-

Analyte: D-Lactose-1-13C monohydrate (99 atom % 13C).

-

Solvent: Deuterium oxide (D₂O, 99.9 atom % D) is the solvent of choice for carbohydrate analysis as it is transparent in the 1H NMR spectrum and readily dissolves lactose. The deuterium in D₂O provides the lock signal for the NMR spectrometer.

-

Concentration: For a standard 5 mm NMR tube, a concentration of 10-20 mg of D-Lactose-1-13C in 0.6 mL of D₂O is recommended. This concentration provides an excellent signal-to-noise ratio for the labeled carbon in a relatively short acquisition time. For quantitative studies, precise weighing of the sample and a calibrated internal standard are necessary.

-

Procedure:

-

Accurately weigh 10-20 mg of D-Lactose-1-13C monohydrate and transfer it to a clean, dry 5 mm NMR tube.

-

Add approximately 0.6 mL of D₂O to the NMR tube.

-

Vortex the tube until the sample is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can aid dissolution.

-

Allow the solution to equilibrate at room temperature for at least 4 hours to ensure the anomeric equilibrium between α- and β-lactose is established.[7]

-

For quantitative analysis, consider the addition of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) at a low concentration (e.g., 5-10 mM) to shorten the long relaxation times of quaternary carbons and the labeled C1, ensuring full relaxation between scans.[5][8]

-

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted for instruments with different field strengths.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgig or similar inverse-gated decoupling sequence | This pulse program decouples the protons during acquisition to produce sharp singlets for the carbon signals, but the decoupler is turned off during the relaxation delay to suppress the Nuclear Overhauser Effect (NOE), which is crucial for accurate quantification.[9] |

| Transmitter Frequency (¹³C) | ~100 MHz | Standard for a 400 MHz spectrometer. |

| Spectral Width | 200 ppm (approx. 20,000 Hz) | Sufficient to cover the entire chemical shift range of carbohydrates.[2] |

| Acquisition Time (AQ) | 1.0 - 2.0 s | A longer acquisition time provides better resolution. |

| Relaxation Delay (D1) | 5 x T₁ of the labeled C1 | For quantitative analysis, a delay of at least 5 times the spin-lattice relaxation time (T₁) of the slowest relaxing carbon (in this case, the labeled C1) is essential to allow for full magnetization recovery between pulses. A typical starting value is 10-20 seconds. If a relaxation agent is used, this delay can be significantly reduced. |

| Pulse Width (P1) | Calibrated 90° pulse | Ensures maximum signal intensity. |

| Number of Scans (NS) | 128 or higher | The number of scans can be adjusted to achieve the desired signal-to-noise ratio. Due to the 13C enrichment, fewer scans are needed compared to a natural abundance sample. |

| Temperature | 298 K (25 °C) | Standard operating temperature. Temperature should be kept constant to avoid shifts in chemical equilibrium and resonance frequencies. |

Data Analysis and Interpretation

Data Processing Workflow

The acquired Free Induction Decay (FID) needs to be processed to obtain the final NMR spectrum. This can be performed using software such as Mnova or TopSpin.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. cigs.unimo.it [cigs.unimo.it]

- 5. pubs.acs.org [pubs.acs.org]

- 6. magritek.com [magritek.com]

- 7. The measurement of the β/α anomer composition within amorphous lactose prepared by spray and freeze drying using a simple (1)H-NMR method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 9. hmc.edu [hmc.edu]

Advanced Protocol: Metabolic Flux Analysis Using D-Lactose-1-13C

Executive Summary

Metabolic Flux Analysis (MFA) is the gold standard for quantifying intracellular pathway activity.[1][2] While [1-13C]Glucose is the traditional tracer for central carbon metabolism, D-Lactose-1-13C offers a specialized window into the metabolism of lactose-fermenting organisms, particularly Lactic Acid Bacteria (LAB), Bifidobacteria, and engineered mammalian cell lines.

This application note details the use of D-Lactose-1-13C to deconvolute the "Bifid Shunt," glycolysis, and the Pentose Phosphate Pathway (PPP). By exploiting the unique hydrolysis of lactose into glucose and galactose, this tracer creates a distinct intracellular labeling pattern that allows for the precise calculation of split ratios between catabolic and anabolic pathways.

Metabolic Theory & Tracer Logic

The Tracer: D-Lactose-1-13C

Commercially available D-Lactose-1-13C (e.g., CAS 70849-30-8) is typically labeled at the C1 position of the glucose moiety (the reducing end).

-

Structure: 4-O-

-D-galactopyranosyl-[1-13C]-D-glucose. -

Hydrolysis: Upon entry into the cell,

-galactosidase (lactase) cleaves the disaccharide into:-

[1-13C]Glucose

-

Unlabeled Galactose

-

The Fate of the Label

This hydrolysis creates an internal dilution effect that is mathematically powerful for flux modeling:

-

The Glucose Branch: [1-13C]Glucose is phosphorylated to [1-13C]G6P.

-

The Galactose Branch: Unlabeled Galactose enters the Leloir pathway, eventually converting to unlabeled G6P.

-

The G6P Pool: The resulting intracellular Glucose-6-Phosphate (G6P) pool is a mixture of labeled and unlabeled species (approx. 50% enrichment at C1, assuming no other carbon sources).

Pathway Discrimination:

-

Glycolysis: The C1 label of G6P is conserved, eventually becoming the C3 position of Pyruvate .

-

Pentose Phosphate Pathway (PPP) / Bifid Shunt: The C1 label of G6P is decarboxylated by 6-phosphogluconate dehydrogenase, releasing 13CO2 . The resulting pentose phosphates are unlabeled.

By measuring the ratio of labeled to unlabeled downstream metabolites (e.g., Pyruvate, Lactate, Alanine), researchers can rigorously quantify the flux through the PPP versus Glycolysis.

Pathway Visualization

The following diagram illustrates the metabolic fate of D-Lactose-1-13C.

Caption: Metabolic fate of D-Lactose-1-13C.[3] The C1 label (red path logic) is retained in Glycolysis but lost as CO2 in the Oxidative PPP.

Experimental Protocol

Materials & Reagents

-

Tracer: D-Lactose-1-13C monohydrate (99 atom % 13C).

-

Note: Verify with the supplier that the label is on the Glucose C1.

-

-

Medium: Chemically Defined Medium (CDM) or Minimal Medium (M9 for E. coli, specialized CDM for Bifidobacteria).

-

Critical: The medium must be free of other carbon sources (e.g., yeast extract, peptone) to prevent isotopic dilution.

-

-

Quenching Solution: 60% Methanol (v/v) buffered with 10 mM Ammonium Acetate, pre-chilled to -40°C.

-

Derivatization Reagents: MTBSTFA + 1% TBDMCS (for GC-MS of amino acids).

Pre-Culture & Adaptation

To ensure metabolic steady state, cells must be fully adapted to lactose as the sole carbon source.

-

Inoculate seed culture into Minimal Medium + 1% Unlabeled Lactose.

-

Passage at least twice in mid-log phase to induce expression of the lac operon or relevant transporters.

-

Validation: Monitor growth rate (

). The culture is ready when

The Labeling Experiment (Workflow)

This protocol describes a Stationary MFA approach (isotopic steady state), ideal for determining average fluxes during exponential growth.

Caption: Step-by-step workflow for stationary 13C-MFA.

Detailed Steps:

-

Medium Preparation: Prepare minimal medium containing 10 g/L D-Lactose-1-13C. Filter sterilize (0.22

m). Do not autoclave the lactose with phosphates to avoid Maillard reactions. -

Inoculation: Inoculate with pre-adapted cells to an initial OD600 of 0.01–0.05.

-

Incubation: Incubate at optimal temperature/agitation.

-

Harvesting: Collect samples during the mid-exponential phase (pseudo-steady state).

-

Volume: Collect enough biomass (approx. 109 cells or 1-5 mg dry weight).

-

-

Quenching & Washing:

-

Rapidly filter the culture (0.45

m filter). -

Immediately wash the filter with unlabeled saline (4°C) to remove extracellular lactose.

-

Submerge filter in -40°C Quenching Solution.

-

-

Hydrolysis (for Proteinogenic Amino Acids):

-

If analyzing protein-bound amino acids (provides a time-integrated view of flux), hydrolyze the cell pellet with 6 M HCl at 105°C for 24 hours.

-

Dry under nitrogen flow.

-

Analytical Method: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) of TBDMS-derivatized amino acids is recommended for its robustness.

-

Derivatization: Resuspend dried hydrolysate in 50

L DMF and 50 -

Injection: Inject 1

L into GC-MS (Split mode 1:10). -

Target Ions: Monitor fragments [M-57]+ (loss of tert-butyl group) and [M-159]+ (loss of CO-O-TBDMS).

-

Key Analytes: Alanine (derived from Pyruvate), Serine (Glycolysis/3PG), Glycine, Aspartate (Oxaloacetate/TCA), Glutamate (Alpha-ketoglutarate/TCA).

-

Data Analysis & Flux Calculation

Mass Isotopomer Distribution (MID)

Raw MS data must be corrected for the natural abundance of isotopes (C, H, N, O, Si) using the algorithm by Wahl et al. or software like IsoCor .

Table 1: Expected Enrichment Patterns (Theoretical)

| Metabolite (Fragment) | Origin | Expected Labeling (If Glycolysis Dominant) | Expected Labeling (If PPP Dominant) |

| Alanine (C1-C3) | Pyruvate | High M+1 abundance (from [1-13C]Glc) | Low M+1 (Label lost as CO2) |

| Lactate | Pyruvate | High M+1 abundance | Low M+1 |

| Glutamate | TCA Cycle | Complex mixture (depends on Pyruvate Carboxylase) | Lower overall enrichment |

Flux Modeling

To calculate absolute fluxes, use a stoichiometric model of the organism.

-

Software: Use 13C-Flux2 , OpenMFA , or INCA .

-

Model Constraints:

-

Define Lactose uptake as 100.

-

Constrain Lactose hydrolysis:

. -

Constrain Glucose/Galactose split:

.

-

-

Fitting: The software minimizes the variance between simulated and measured MIDs to solve for the unknown fluxes (e.g.,